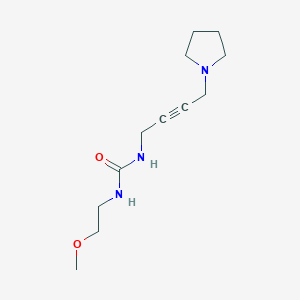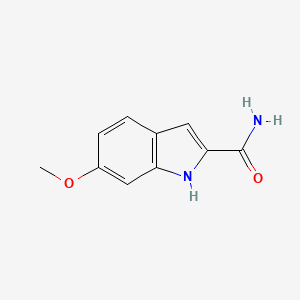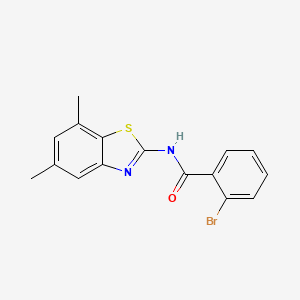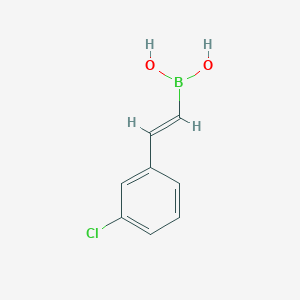
Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate” belong to a class of organic compounds known as amides. They are characterized by a carbonyl group (C=O) linked to a nitrogen atom. They can exhibit a wide range of properties and reactivities depending on their specific structures .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an acid chloride with an amine to form the amide. In this case, the acid chloride would be “4-(2,3-dibromo-3-phenylpropanoyl) chloride” and the amine would be “methylamine”. The reaction would be facilitated by a base .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the positions of atoms in the molecule and the lengths and angles of chemical bonds .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate derivatives have been synthesized and evaluated for their antibacterial activity. Research by Murthy et al. (2011) found that certain derivatives exhibited potent inhibitory activity against various bacterial strains, suggesting potential applications in antibacterial treatments (Murthy et al., 2011).
Antiparasitic Activity
Benzoic acid derivatives, closely related to this compound, have shown significant antiparasitic activity. Flores et al. (2008) demonstrated that certain derivatives were effective against Leishmania strains and Trypanosoma cruzi, indicating potential in treating parasitic infections (Flores et al., 2008).
Anti-Cancer Potential
Compounds structurally similar to this compound have been synthesized and evaluated as potential anti-cancer agents. Soni et al. (2015) developed novel quinuclidinone derivatives and found that certain analogues showed potent anti-cancer activity in cell viability assays (Soni et al., 2015).
Material Science Applications
In material science, derivatives of this compound have been used in synthesizing hyperbranched aromatic polyamide. Yang et al. (1999) conducted thermal polymerization experiments, indicating potential applications in developing new polymeric materials (Yang et al., 1999).
Liquid Crystal Research
This compound and its derivatives have also found applications in the study of liquid crystals. Matsuzaki and Matsunaga (1993) presented studies on compounds leading to insights into the properties of nematic and smectic liquid crystals (Matsuzaki & Matsunaga, 1993).
Wirkmechanismus
Target of Action
Similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
It’s known that similar compounds can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
Action Environment
The action, efficacy, and stability of Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate can be influenced by various environmental factors. For instance, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and chemical hazards, health hazards, precautions for safe handling and use, and procedures for dealing with spills or leaks .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO3/c1-23-17(22)12-7-9-13(10-8-12)20-16(21)15(19)14(18)11-5-3-2-4-6-11/h2-10,14-15H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSBITYXMQZCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)




![N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2463980.png)

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2463985.png)
![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)

